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Compound of Interest

Compound Name: Isonicotinaldehyde 2-pyridin

Cat. No.: B2793525

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental data and computational results for
Isonicotinaldehyde (also known as 4-Pyridinecarboxaldehyde), a key organic compound
utilized in various synthetic pathways. By cross-validating empirical measurements with
theoretical calculations, this document aims to offer a comprehensive understanding of the
molecule's structural and spectroscopic properties, thereby enhancing its application in
research and development.

Physicochemical Properties

Isonicotinaldehyde is a yellowish oily liquid soluble in water and ether.[1] A summary of its key
experimental physicochemical properties is presented below.
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Property Experimental Value

Molecular Formula C6H5NO

Molar Mass 107.11 g/mol

Density 1.137 g/mL at 20 °C[1]

Melting Point -4 to -2 °C[1]

Boiling Point 71-73 °C at 10 mmHg[1]

Refractive Index (n20/D) 1.544[1]

Water Solubility 20 g/L at 20 °C[1]

Flash Point 130°F (54°C)[1]
Methodologies

Experimental Protocols

The experimental data cited in this guide are typically determined using standard laboratory
techniques:

o Spectroscopy (FT-IR, NMR): Infrared spectra are recorded on a Fourier Transform Infrared
(FT-IR) spectrometer, often with the sample prepared as a thin film or in a potassium
bromide (KBr) pellet. Nuclear Magnetic Resonance (*H and 3C NMR) spectra are obtained
using a high-field NMR spectrometer, with the sample dissolved in a deuterated solvent such
as deuterochloroform (CDCIs) or dimethyl sulfoxide-de (DMSO-ds).

o Physical Properties: Standard methods are employed to measure properties such as melting
point (using a melting point apparatus), boiling point (under vacuum), density (using a
pycnometer or density meter), and refractive index (using a refractometer).

Computational Methods

The computational results are derived from quantum chemical calculations, which provide a
theoretical framework for understanding molecular properties.
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« Vibrational Frequency Calculations: The theoretical vibrational frequencies were calculated
using Density Functional Theory (DFT), a method that has proven to provide excellent
results if the frequencies are scaled to compensate for factors like anharmonicity and basis
set deficiencies. The specific method used was the B3LYP functional with the 6-311++G(d,p)
basis set.[2]

 NMR Chemical Shift Calculations: While specific calculated values for Isonicotinaldehyde
were not available in the surveyed literature, the standard high-accuracy method for
predicting NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method
within the framework of DFT. This approach is widely used to calculate the nuclear shielding
tensor, from which chemical shifts are derived.

Workflow Diagrams

The following diagrams illustrate the workflows for the experimental and computational analysis
of Isonicotinaldehyde and the logical relationship between them.
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Caption: Experimental workflow for Isonicotinaldehyde analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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e 2. Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes
by ab initio Hartree-Fock and density functional theory calculations - PubMed
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 To cite this document: BenchChem. [Cross-Validation of Experimental and Computational
Results for Isonicotinaldehyde: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2793525#cross-validation-of-
experimental-and-computational-results-for-isonicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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